molecular formula C19H11F4N5O2 B2657034 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide CAS No. 919844-54-5

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2657034
CAS No.: 919844-54-5
M. Wt: 417.324
InChI Key: KNSMXVLNSMWBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to a cysteine residue (Cys-481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. Source Dysregulated BTK activity is a key driver in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis. Source Consequently, this inhibitor is a critical pharmacological tool for elucidating the role of BTK in B-cell development, activation, and survival. Its research applications extend to investigating mechanisms of drug resistance, evaluating combination therapies, and validating BTK as a therapeutic target in preclinical models of hematologic cancers and inflammatory diseases. Source

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N5O2/c20-11-5-7-12(8-6-11)28-16-14(9-25-28)18(30)27(10-24-16)26-17(29)13-3-1-2-4-15(13)19(21,22)23/h1-10H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMXVLNSMWBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Biomedical Applications

The primary application of this compound lies in its potential as an anticancer agent . Its structure allows it to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Targeting CDK activity is a promising strategy for cancer therapy, as it can halt the proliferation of cancer cells.

Case Studies and Research Findings

  • Anticancer Activity :
    • In studies focusing on pyrazolo[3,4-d]pyrimidine derivatives, compounds with similar structures have shown significant inhibition of tumor growth in various cancer cell lines. The ability to modulate kinase activity positions this compound as a candidate for developing targeted cancer therapies .
  • Enzymatic Inhibition :
    • Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit enzymatic inhibitory activity against various targets, including those involved in cancer progression and inflammation. This broadens the therapeutic scope beyond oncology to include inflammatory diseases and metabolic disorders .

Potential Applications Beyond Oncology

While the primary focus has been on anticancer applications, the unique structural features of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide suggest potential uses in other areas:

  • Material Science : The pyrazolo[3,4-d]pyrimidine core has been investigated for its photophysical properties, indicating possible applications in developing new materials or fluorescent probes .
  • Neuropharmacology : Given the structural similarities with known psychoactive compounds, there is potential for exploring its effects on neurological targets, which could lead to new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing in substituents, core modifications, or therapeutic applications. Key comparisons are summarized in Table 1.

Substituent Variations on the Aryl Group

N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide ()
  • Structural Difference : Replaces the 4-fluorophenyl group with a 3-chlorophenyl substituent.
  • Impact: The chlorine atom (higher atomic radius and lower electronegativity vs. Molecular weight increases slightly (433.774 g/mol vs. unconfirmed for the target compound) .
4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide (10a) ()
  • Structural Difference : Incorporates a benzoyl group , 4-chlorophenyl , and sulfonamide-thiazolyl substituents.
  • Impact: Higher molecular weight (714.01 g/mol) due to extended substituents. Demonstrated anti-HIV1 and cyclin-dependent kinase (Cyclin-d) activity, suggesting a broader therapeutic scope compared to the target compound .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
  • Structural Difference : Integrates a chromen-4-one moiety and isopropylbenzamide group.
  • Molecular weight (589.1 g/mol) and melting point (175–178°C) suggest higher stability compared to simpler analogs .
(R/S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
  • Structural Difference: Features a pyrazolo[3,4-c]pyrimidine core (vs. [3,4-d] in the target) and morpholinophenyl group.
  • Impact: The morpholine ring enhances solubility and pharmacokinetic properties.

Table 1: Comparative Analysis of Structural Analogs

Compound (Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activity
Target Compound () Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl, 2-(trifluoromethyl)benzamide N/A Structural data only
3-Chlorophenyl Analog () Pyrazolo[3,4-d]pyrimidinone 3-chlorophenyl, 2-(trifluoromethyl)benzamide 433.774 Higher steric bulk vs. target
Chromenone Derivative () Pyrazolo[3,4-d]pyrimidinone Chromen-4-one, isopropylbenzamide 589.1 (M+1) Atherosclerosis therapy candidate
Sulfonamide-Thiazolyl Derivative (10a, ) Pyrazolo[3,4-d]pyrimidinone Benzoyl, sulfonamide-thiazolyl 714.01 Anti-HIV1, Cyclin-d inhibition
Morpholinophenyl Analog () Pyrazolo[3,4-c]pyrimidine Morpholinophenyl, chromen-4-one 599.1 (M+1) High enantiomeric purity (96.21%)

Key Research Findings

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs enhances metabolic stability and membrane permeability due to its lipophilic nature .
  • Biological Activity : Sulfonamide-containing derivatives (e.g., 10a) exhibit anti-HIV1 activity , likely due to interactions with viral proteases or reverse transcriptases .
  • Solubility vs. Stability: Chromenone- and morpholine-containing analogs demonstrate a balance between aqueous solubility (critical for bioavailability) and thermal stability (evidenced by melting points >170°C) .

Biological Activity

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide, with the CAS number 919844-60-3, is a complex organic compound belonging to the class of pyrazolopyrimidines. Its molecular formula is C19H11F4N5O2, and it exhibits significant potential in medicinal chemistry due to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds in the pyrazolopyrimidine family. Although specific data on this compound is limited, related compounds have shown promising results:

  • In vitro Studies : Compounds similar to pyrazolo[1,5-a]pyrimidines have been evaluated against various cancer cell lines, including MCF-7 and MDA-MB231. For instance, a derivative exhibited an IC50 value of 27.66 μM against MDA-MB231 cells, indicating moderate potency in inhibiting cancer cell proliferation .
  • Mechanism of Action : The mechanism often involves interaction with specific molecular targets such as estrogen receptors (ER-α), where binding can modulate enzymatic activity and influence cancer cell growth .

Enzymatic Inhibition

Pyrazolopyrimidines are known to act as enzyme inhibitors. The specific interactions may include:

  • Targeting Kinases : Some derivatives inhibit kinases that play crucial roles in cell signaling pathways associated with cancer progression.
  • Docking Studies : Computational studies have demonstrated how these compounds can bind effectively to target proteins, which is essential for understanding their inhibitory mechanisms .

Other Biological Activities

Besides anticancer effects, pyrazolopyrimidine derivatives may exhibit other pharmacological activities:

  • Antimicrobial : Some studies suggest potential antimicrobial properties, although specific data for this compound is still under investigation.
  • Anti-inflammatory : Pyrazolo derivatives have shown promise in reducing inflammation in various models .

Data Table of Biological Activities

Compound NameActivity TypeCell Line/TargetIC50 (μM)Reference
Pyrazolo Derivative 1AnticancerMDA-MB23127.66
Pyrazolo Derivative 2AnticancerMCF-74.93
Pyrazolo Derivative 3Enzyme InhibitionER-α ProteinN/A

Case Study 1: Synthesis and Evaluation of Pyrazolo Compounds

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against breast cancer cell lines. The findings indicated that structural modifications significantly influenced their biological activity.

Case Study 2: Molecular Docking Analysis

In silico docking studies were performed on pyrazolo derivatives to assess their binding affinities to estrogen receptors. The results suggested that specific functional groups enhance binding efficiency, thereby increasing potential therapeutic efficacy against hormone-dependent cancers.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization : Reacting fluorinated pyridine derivatives with hydrazine analogs under reflux (110°C, 16 hours) to form pyrazolo-pyrimidinone scaffolds .
  • Boc Protection : Using Boc₂O and DMAP in DMF to stabilize intermediates, achieving ~88% yield .
  • Cross-Coupling : Employing Pd catalysts (e.g., Pd₂(dba)₃) with XPhos ligands for aryl amination (100°C, 12 hours) .
  • Purification : Reverse-phase HPLC or column chromatography to isolate the final product (70% yield) .
    • Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl), use inert atmospheres (N₂), and optimize catalyst loading to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; trifluoromethyl signals at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated within 2 ppm error) .
  • HPLC : Purity >95% confirmed via C18 columns with UV detection (λ = 254 nm) .

Q. What are the standard protocols for evaluating its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (typically >200°C for fluorinated pyrazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Methodological Answer :

  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate assay conditions (e.g., ATP concentrations in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in cell-based assays that may differ from pure compound activity in enzyme assays .
  • Dose-Response Analysis : Compare IC₅₀ values across assays; discrepancies may indicate off-target effects or solubility limitations .

Q. What computational strategies are effective for predicting binding modes to kinase targets, given the compound’s pyrazolo-pyrimidinone core?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., aligning the trifluoromethyl group in hydrophobic regions) .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of predicted binding poses (e.g., RMSD <2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and prioritize synthetic analogs .

Q. How can researchers address low solubility in aqueous media without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the pyrimidinone nitrogen to enhance solubility while maintaining activity .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro studies; avoid surfactants that may interfere with biological assays .
  • Crystallography : Solve co-crystal structures with target proteins to identify solvent-exposed regions for hydrophilic modifications .

Q. What experimental designs are recommended for SAR studies focusing on the trifluoromethyl and fluorophenyl substituents?

  • Methodological Answer :

  • Substitution Patterns : Synthesize analogs with halogens (Cl/Br) or methyl groups at the 4-fluorophenyl position to assess steric/electronic effects .
  • Isosteric Replacement : Replace trifluoromethyl with cyano or sulfonyl groups to evaluate hydrophobicity and hydrogen-bonding capacity .
  • Biological Testing : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to map selectivity changes across 50+ kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.